molecular formula C6H7N3O2 B3186936 Methyl 5-aminopyrimidine-4-carboxylate CAS No. 1352201-49-0

Methyl 5-aminopyrimidine-4-carboxylate

Cat. No.: B3186936
CAS No.: 1352201-49-0
M. Wt: 153.14 g/mol
InChI Key: CKTZNJOETBPUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-aminopyrimidine-4-carboxylate (CAS 1352201-49-0) is a pyrimidine derivative with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . This compound serves as a versatile building block in medicinal chemistry, particularly in the design of novel enzyme inhibitors. Its core structure is recognized as a valuable scaffold for creating zinc-binding groups (ZBGs) that target metalloenzymes . Research has demonstrated that derivatives based on this pyrimidine carboxylate core exhibit antibacterial activity. These compounds are designed to chelate zinc ions in the active site of essential bacterial enzymes, such as 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) in the methylerythritol phosphate (MEP) pathway . The MEP pathway is crucial for isoprenoid biosynthesis in most pathogenic bacteria and is absent in mammals, making it an attractive target for developing selective antibacterial agents . Furthermore, structurally analogous dihydroxypyrimidine carboxylates have been investigated as inhibitors of viral metalloenzymes, such as the pUL89-C endonuclease of human cytomegalovirus (HCMV), highlighting the potential of this chemotype in antiviral drug discovery . As a fine chemical intermediate, this compound is for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1352201-49-0

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

methyl 5-aminopyrimidine-4-carboxylate

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)5-4(7)2-8-3-9-5/h2-3H,7H2,1H3

InChI Key

CKTZNJOETBPUII-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=NC=C1N

Canonical SMILES

COC(=O)C1=NC=NC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Similarity Scores

Key structural analogs and their similarity scores (derived from computational or empirical comparisons) include:

Compound Name CAS Number Substituents Similarity Score Key Structural Differences
Methyl 5-aminopyrimidine-4-carboxylate - 5-NH₂, 4-COOCH₃ Reference Parent compound
Ethyl 2-aminopyrimidine-5-carboxylate 57401-76-0 2-NH₂, 5-COOCH₂CH₃ 0.97 Amino group at 2-position; ethyl ester
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 5-Br, 2-SCH₃, 4-COOH 0.77 Bromo substituent; thioether; carboxylic acid
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 2-SCH₃, 4-COOH 0.85 Thioether; carboxylic acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 2-Cl, 6-CH₃, 4-COOH - Chloro and methyl substituents

Key Observations :

  • Amino vs. Halogen/Thioether Groups: The amino group (NH₂) in the parent compound enhances hydrogen-bonding capacity, making it more suitable for biological interactions compared to bromo (Br) or thioether (SCH₃) groups, which are bulkier and less polar .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., 57401-76-0) are less acidic and more lipophilic than their carboxylic acid counterparts (e.g., 1126-44-9), influencing solubility and metabolic stability .
  • Positional Isomerism: Ethyl 2-aminopyrimidine-5-carboxylate (0.97 similarity) demonstrates that shifting the amino group from the 5- to 2-position retains high structural similarity but may alter reactivity and binding affinity .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Selected Analogs
Property Methyl 5-Amino-4-COOCH₃ (Parent) Ethyl 2-Amino-5-COOCH₂CH₃ 5-Bromo-2-SCH₃-4-COOH 2-Cl-6-CH₃-4-COOH
Solubility Moderate in polar solvents Low in water; high in DMSO Low (acidic, polar) Moderate in polar solvents
Reactivity Nucleophilic at NH₂ Ester hydrolysis-prone Electrophilic (Br, thioether) Acid-catalyzed reactions
Applications Drug intermediates Pharmacokinetic modulation Cross-coupling reactions Agrochemical synthesis

Functional Implications :

  • Amino Group: Enhances hydrogen bonding, making the parent compound a candidate for enzyme inhibition or receptor targeting.
  • Bromo/Thioether Groups : Increase electrophilicity, enabling participation in Suzuki-Miyaura coupling (Br) or redox reactions (SCH₃) .
  • Chloro-Methyl Combination : Balances steric hindrance and lipophilicity, useful in herbicides or fungicides .

Case Study: Ethyl 2-Aminopyrimidine-5-Carboxylate (CAS 57401-76-0)

With a 0.97 similarity score, this analog differs only in the ester group (ethyl vs. methyl) and amino group position. The 2-amino substitution may sterically hinder interactions compared to the 5-amino isomer .

Q & A

Q. What are the standard synthetic routes for Methyl 5-aminopyrimidine-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting chlorine at the 4-position of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with ammonia under reflux in ethanol yields the amino derivative . Oxidation of the methyl ester group using KMnO₄ in acidic media can produce the carboxylic acid derivative, which may require re-esterification to retain the methyl ester functionality . Key variables include solvent polarity (e.g., ethanol vs. DMSO), temperature (60–100°C), and catalyst selection (e.g., NaOMe for nucleophilic substitution). Optimizing stoichiometry and reaction time minimizes side products like over-oxidized species or incomplete substitution .

Q. How can purity and structural integrity be validated during synthesis?

Purity is assessed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C). For structural confirmation, X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the pyrimidine ring and ester group . Discrepancies in melting points or spectral data (e.g., unexpected carbonyl shifts in IR) may indicate tautomerism or residual solvents, requiring recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals affect its physicochemical properties?

Graph-set analysis (as defined by Etter’s formalism) reveals that the amino and carbonyl groups form N–H⋯O and O–H⋯N hydrogen bonds, creating dimeric motifs or chain structures. These interactions influence solubility (e.g., polar solvents disrupt H-bonding) and thermal stability (TGA data shows decomposition at ~200°C). Comparative studies with ethyl ester analogs show reduced melting points due to weaker van der Waals interactions in methyl derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from assay conditions (e.g., cell line variability, serum concentration). For example, methyl esters exhibit higher membrane permeability than carboxylic acids, but hydrolysis in vitro can reduce efficacy. Validating stability via LC-MS in cell culture media and using protease inhibitors (e.g., PMSF) clarifies structure-activity relationships .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

Electrophilic substitution at the 5-position is hindered by steric effects from the methyl ester. Directed ortho-metalation (e.g., using LDA at −78°C) or Pd-catalyzed cross-coupling (Suzuki-Miyaura with aryl boronic acids) enables selective modification. Computational modeling (DFT) predicts charge distribution, guiding reagent selection .

Q. What crystallographic methods differentiate polymorphs of this compound?

High-resolution X-ray diffraction (Cu-Kα radiation, 100K) identifies polymorphs by comparing unit cell parameters and space groups (e.g., P2₁/c vs. P-1). SHELXD solves phase problems for twinned crystals, while ORTEP-3 visualizes thermal ellipsoids to assess disorder in the methyl group .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising yield?

  • Solvent selection : Replace ethanol with DMF for higher boiling points, reducing reaction time.
  • Catalyst screening : Test LiCl vs. NaOMe for aminolysis efficiency .
  • In-line monitoring : Use FTIR to track carbonyl peak disappearance, enabling real-time adjustments .

Q. What analytical techniques quantify degradation products under physiological conditions?

Simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) are used in stability studies. LC-MS/MS (MRM mode) identifies hydrolyzed products (e.g., 5-aminopyrimidine-4-carboxylic acid), while NMR confirms ester bond cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.